Tridecane

概述

描述

C₁₃H₂₈ 。它是一种无色、易燃的液体,具有类似汽油的气味。 十三烷主要用作各种燃料和溶剂的成分 .

准备方法

合成路线和反应条件: 十三烷可以通过十三烯(一种不饱和烃)的催化加氢合成。该过程通常涉及在高压和高温条件下使用钯或铂等金属催化剂。

工业生产方法: 在工业环境中,十三烷通常作为石油精炼过程中的副产物获得。 它通过分馏从其他烃中分离出来,该过程利用了各种成分沸点的差异 .

反应类型:

氧化: 十三烷可以发生氧化反应,通常在高锰酸钾或重铬酸等强氧化剂存在下进行。这些反应的主要产物是十三醇和十三酸。

还原: 虽然十三烷本身是饱和烃,不易发生还原反应,但它的衍生物可以使用常见的还原剂如氢化锂铝进行还原。

常用试剂和条件:

氧化: 高锰酸钾、重铬酸。

还原: 氢化锂铝。

取代: 氯气、溴气、紫外光。

主要产品:

氧化: 十三醇、十三酸。

还原: 十三烷衍生物。

取代: 十三烷基氯化物、十三烷基溴化物.

科学研究应用

Industrial Applications

1.1 Organic Synthesis

Tridecane serves as a solvent in organic synthesis processes due to its non-polar nature. It is utilized in the production of various chemical compounds and materials, including paraffin waxes and lubricants. Its ability to dissolve a wide range of organic compounds makes it an essential component in laboratories and manufacturing settings .

1.2 Fuel Research

this compound is investigated in jet fuel research due to its properties that mimic those of conventional jet fuels. It is often used as a model compound to study combustion characteristics and fuel performance under various conditions. Research indicates that this compound can provide insights into the behavior of longer-chain hydrocarbons found in aviation fuels .

1.3 Paper Processing Industry

In the paper processing industry, this compound is employed as a component in coatings and additives that enhance the quality and durability of paper products. Its hydrophobic nature aids in water resistance, making it valuable for producing high-quality paper .

Environmental Applications

2.1 Wastewater Treatment

this compound is one of the major hydrocarbons found in wastewater and soil, necessitating effective removal methods. Studies have explored its diffusion properties in porous materials like kaolinite, which can be used to develop chemically inert membranes for filtration applications. The self-diffusion characteristics of this compound in such systems are critical for optimizing membrane technologies aimed at environmental remediation .

2.2 Insect Defense Mechanism

this compound has been identified as a chemical secreted by certain insects as a defense mechanism against predators. This application highlights its role in ecological interactions and potential uses in developing natural insect repellents .

Scientific Research Applications

3.1 Molecular Mobility Studies

Recent studies have utilized this compound to investigate molecular mobility within porous media using techniques like pulsed magnetic field gradient nuclear magnetic resonance (PMFG NMR). These studies reveal how this compound behaves under different temperature conditions and pore filling scenarios, providing insights into mass transfer processes relevant for various scientific fields .

3.2 Model System for Polyethylene

this compound has been used as a model system to study polyethylene's properties due to its structural similarities with alkanes. Research has focused on understanding pre-breakdown phenomena in polyethylene when stressed by transient conditions, which can inform material science applications .

Data Tables

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Organic Synthesis | Solvent for chemical reactions | Effective for dissolving non-polar compounds |

| Fuel Research | Jet fuel model compound | Mimics combustion properties of aviation fuels |

| Paper Processing | Coatings and additives | Enhances water resistance and durability |

| Environmental Remediation | Wastewater treatment | Diffusion characteristics aid membrane technology |

| Insect Defense | Chemical defense mechanism | Used by insects to repel predators |

| Molecular Studies | PMFG NMR experiments | Insights into molecular mobility in porous media |

| Polyethylene Research | Model system | Studies on stress-induced breakdown phenomena |

Case Studies

Case Study 1: Self-Diffusion of this compound in Kaolinite

A study investigated the self-diffusion coefficients of this compound molecules within macroporous kaolinite using PMFG NMR techniques. The results indicated increased translational mobility at elevated temperatures, highlighting the potential for optimizing membrane technologies for environmental applications .

Case Study 2: this compound as a Model Compound for Fuel Research

Research on this compound's combustion characteristics has provided valuable data for developing more efficient jet fuels. The findings suggest that understanding this compound's behavior can lead to improvements in fuel formulations that enhance performance while reducing emissions .

作用机制

Tridecane exerts its effects primarily through its physical properties rather than specific molecular interactions. As a non-polar solvent, it can dissolve other non-polar substances, facilitating various chemical reactions and processes. In biological systems, this compound’s role as a pheromone involves its interaction with olfactory receptors in insects, triggering behavioral responses .

相似化合物的比较

Dodecane (C₁₂H₂₆): Another alkane with one less carbon atom than tridecane. It shares similar physical and chemical properties but has a slightly lower boiling point.

Tetradecane (C₁₄H₃₀): An alkane with one more carbon atom than this compound.

Uniqueness of this compound: this compound’s unique position in the alkane series, with thirteen carbon atoms, gives it specific boiling and melting points that make it suitable for particular industrial and research applications. Its role as a pheromone in certain insect species also distinguishes it from other alkanes .

生物活性

Tridecane, a straight-chain alkane with the chemical formula , is a component found in various natural products and has been studied for its biological activities. This article explores the biological activity of this compound, including its antimicrobial, antioxidant, and potential antitumor properties, supported by data tables and relevant case studies.

This compound is a colorless liquid at room temperature and is part of the alkane family. Its physical properties include:

- Molecular Weight : 184.4 g/mol

- Density : 0.826 g/cm³

- Boiling Point : 246 °C

1. Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. A study analyzing the essential oil composition of certain plants revealed that this compound constituted approximately 13.18% of the total components. The essential oil demonstrated significant in vitro antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.125 to 4.00 mg/ml against pathogens like Streptococcus pyogenes and Streptococcus agalactiae .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (mg/ml) |

|---|---|

| Streptococcus pyogenes | 0.125 - 4.00 |

| Streptococcus agalactiae | 0.125 - 4.00 |

2. Antioxidant Activity

This compound has been evaluated for its antioxidant potential. In a study that assessed the essential oil's ability to reduce diphenylpicrylhydrazine (DPPH), the IC50 value was found to be 3.66 mg/ml, indicating moderate antioxidant activity . Additionally, it was shown to prevent the degradation of deoxyribose with an IC50 of 17.4 µg/ml.

Table 2: Antioxidant Activity of this compound

| Assay Type | IC50 Value |

|---|---|

| DPPH Reduction | 3.66 mg/ml |

| Deoxyribose Degradation | 17.4 µg/ml |

3. Antitumor Activity

The cytotoxic effects of this compound have also been explored in various cancer cell lines using the MTT assay method. It was noted that this compound exhibited significant cytotoxicity against several human cancer cell lines, with the highest activity observed in the CCRF-CEM cell line (IC50 = 46.01 µg/ml after 24 hours) .

Table 3: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µg/ml) |

|---|---|

| HepG2 | Not specified |

| Caco-2 | Not specified |

| CCRF-CEM | 46.01 |

| HeLa | Not specified |

| MiaPaCa-2 | Not specified |

| MCF-7 | Not specified |

Case Study: Essential Oils and this compound

A comprehensive study published in PubMed investigated the biological activities of essential oils containing this compound as a major component . The research highlighted its effectiveness not only as an antimicrobial agent but also as an antioxidant and potential anticancer compound.

Case Study: Bacterial Endophytes

Another study focused on bacterial endophytes associated with Alectra sessiliflora, which produced crude extracts containing various bioactive compounds, including this compound derivatives . These extracts exhibited significant antibacterial and antitumor activities against several human cancer cell lines.

化学反应分析

Combustion Reactions

Tridecane undergoes complete combustion in the presence of oxygen, producing carbon dioxide and water:

This exothermic reaction is fundamental to its role as a fuel component . Under insufficient oxygen or high-temperature conditions, incomplete combustion may yield carbon monoxide (CO) and soot .

Oxidation Mechanisms and Kinetic Studies

Low-temperature oxidation of n-tridecane is critical for understanding diesel combustion dynamics. A skeletal mechanism (49 species, 85 reactions) was developed to model ignition behavior across temperatures (600–1200 K) and pressures (1–50 atm) :

Key Oxidation Pathways:

-

Low-Temperature (650 K): Dominated by cool-flame chemistry involving O₂ addition to alkyl radicals (e.g., C₃H₇), forming hydroperoxides (ROOH) that decompose to aldehydes (C₃H₇CHO, CH₂O) .

-

Negative-Temperature Coefficient (NTC) Region (850 K): Reduced reactivity due to competing peroxide decomposition and chain-termination steps .

-

High-Temperature (1100 K): Rapid H-abstraction reactions produce small radicals (CH₃, C₂H₅), leading to fast ignition .

Validation Data:

| Parameter | Detailed Mechanism (1493 species) | Skeletal Mechanism (49 species) | Error Margin |

|---|---|---|---|

| Ignition Delay (650 K) | 2.8 ms | 2.7 ms | ±3.5% |

| Ignition Delay (1100 K) | 0.15 ms | 0.14 ms | ±6.7% |

This mechanism accurately replicates pressure-dependent ignition delays and lean/stoichiometric equivalence ratios .

Reactive Incompatibilities

This compound reacts violently with strong oxidizing agents:

-

Nitric Acid (HNO₃): Causes charring and subsequent ignition of unreacted hydrocarbon .

-

Ozone (O₃): Potential for explosive decomposition under concentrated conditions .

No significant reactivity is observed with aqueous acids, alkalis, or reducing agents under standard conditions .

Kinetic Parameters for Elementary Reactions

Rate constants for this compound-derived radicals follow Arrhenius behavior:

| Reaction | A (cm³/mol·s) | n | E (kJ/mol) | Source |

|---|---|---|---|---|

| C₃H₇ + O₂ → C₃H₇O₂ | 1.2×10¹² | 0.21 | 8.4 | |

| C₃H₇O₂ → C₃H₆ + HO₂ | 4.5×10¹¹ | -0.32 | 62.1 | |

| CH₃ + CH₃ → C₂H₆ | 2.4×10¹³ | 0 | 0 |

These parameters are critical for modeling combustion efficiency and emission profiles .

属性

IUPAC Name |

tridecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYFAKIEWZDVMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

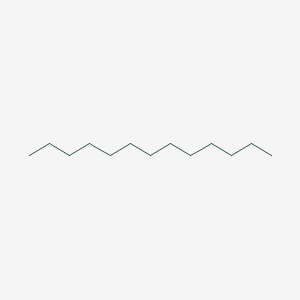

CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28 | |

| Record name | TRIDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17834 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tridecane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tridecane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027266 | |

| Record name | Tridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tridecane appears as an oily straw yellow clear liquid with a hydrocarbon odor. Flash point 190-196 °F. Specific gravity 0.76. Boiling point 456 °F. Repeated or prolonged skin contact may irritate or redden skin, progressing to dermatitis. Exposure to high concentrations of vapor may result in headache and stupor., Liquid, A clear, straw-yellow, oily liquid; [CAMEO] | |

| Record name | TRIDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17834 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tridecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1788 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tridecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

455.7 °F at 760 mmHg (NTP, 1992), 235.4 °C, 235.00 to 236.00 °C. @ 760.00 mm Hg | |

| Record name | TRIDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17834 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Tridecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tridecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

175 °F (USCG, 1999), 94 °C (201 °F) - closed cup | |

| Record name | TRIDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17834 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Tridecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.0047 mg/L, Very soluble in ethyl alcohol, ethyl ether; soluble in carbon tetrachloride, 4.7e-06 mg/mL at 25 °C | |

| Record name | n-Tridecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tridecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.756 (USCG, 1999) - Less dense than water; will float, 0.7564 g/cu cm at 20 °C | |

| Record name | TRIDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17834 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Tridecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

less than 0.52 mmHg (USCG, 1999), 0.05 [mmHg], 0.0375 mm Hg at 25 °C | |

| Record name | TRIDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17834 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tridecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1788 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Tridecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, An oily straw yellow clear liquid | |

CAS No. |

629-50-5 | |

| Record name | TRIDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17834 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tridecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Tridecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridecane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tridecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIDECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3LZF0L939 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Tridecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tridecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

22.1 °F (NTP, 1992), -5.35 °C, -5.5 °C | |

| Record name | TRIDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17834 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Tridecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tridecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tridecane?

A1: this compound has the molecular formula C13H28 and a molecular weight of 184.36 g/mol.

Q2: Are there any unique spectroscopic features of this compound?

A2: While this compound has characteristic infrared (IR) absorption bands for C-H and C-C bonds, its most distinctive spectroscopic feature might be the alternating pattern of its electron spin resonance (ESR) spectra when irradiated with γ-rays at low temperatures (77K). This pattern, which arises from the formation of alkyl radicals, depends on the even or odd number of carbon atoms in the n-alkane chain and provides information about its physical state and molecular packing within confined spaces like the nanochannels of MCM-41 silica. []

Q3: Is this compound compatible with polyethylene?

A3: Yes, this compound shows good compatibility with polyethylene and is often used as a model system to study pre-breakdown phenomena in polyethylene insulation materials. [] The similarities in their energy bands and high-field conductivity behaviors make this compound a suitable model for understanding polyethylene's response to fast electrical transients. []

Q4: How does the solid-liquid phase transition of this compound affect its properties?

A4: The phase transition of this compound from liquid to solid has minimal impact on its pre-breakdown properties, including inception voltage, light emission, and charge injection. [] This observation suggests that electrical treeing, the process leading to insulation breakdown, primarily occurs in the amorphous regions of solid polyethylene, which share structural similarities with liquid n-alkanes like this compound. []

Q5: How stable is this compound under high-voltage conditions?

A5: this compound, like other hydrocarbons, can undergo breakdown under high-voltage stress, leading to the formation of streamers in the liquid phase and electrical trees in the solid phase. [] The addition of specific compounds, like trichloroethene (TCE), can influence this breakdown behavior. TCE, for example, increases pre-inception currents and reduces the inception voltage in this compound, potentially due to trap-assisted conduction. []

Q6: Can this compound be catalytically converted to other valuable products?

A6: Yes, this compound can be catalytically converted to this compound dicarboxylic acid diethyl ester using ethyl alcohol and a cation exchange resin catalyst. [] This process, optimized for high yield (about 98.4%), highlights the potential for transforming this compound into useful chemical intermediates. []

Q7: Can this compound serve as a feedstock for biorenewable fuels?

A7: Yes, n-tridecane is a significant component of biofuel mixtures produced through the pyrolysis of microalgae co-cultured with specific bacteria and archaea under anaerobic conditions. [] The length and composition of n-alkanes in these biofuels, including this compound, vary depending on the lipid content and composition of the microalgae used. []

Q8: Have computational methods been used to study this compound?

A8: Yes, density functional theory (DFT) simulations have been employed to calculate field-dependent ionization and excitation energies of this compound. [] These calculations help explain the high-field conductivity observed in this compound, providing insights into the electronic behavior of this alkane under high-voltage stress. []

Q9: How do structural modifications to this compound affect its properties?

A9: While there's limited information on specific structural modifications to this compound itself, studies on related n-alkanes highlight the impact of chain length on their properties. For instance, in the context of biofuel production, the length of the n-alkane chains in the biofuel mixture is directly influenced by the length of the alkenes and alkenones present in the source microalgae. [] This suggests that modifying the chain length of this compound could potentially alter its suitability for specific applications.

Q10: What analytical techniques are commonly used to study this compound?

A10: A range of analytical methods are employed to characterize and quantify this compound in various matrices. Gas chromatography-mass spectrometry (GC-MS) is widely used to identify and quantify this compound, particularly in complex mixtures like biofuels, insect secretions, and environmental samples. [, , , ] Additionally, techniques like nuclear magnetic resonance (NMR) spectroscopy, especially pulsed magnetic field gradient NMR, are used to study the self-diffusion and molecular dynamics of this compound in porous media. []

Q11: Does this compound pose any environmental risks?

A11: While this compound is biodegradable, its release into the environment, particularly in large quantities, could have ecological consequences. For instance, the presence of this compound in fuel spills can impact soil microbial communities and affect the biodegradation of other hydrocarbons.

Q12: Are there any specific concerns regarding this compound contamination in food production?

A12: Yes, the brown marmorated stink bug (BMSB), a pest that releases this compound as a stress compound, poses a potential contamination risk in agriculture, particularly for grapes used in winemaking. Studies have shown that this compound levels in wine made from BMSB-contaminated grapes can impact wine quality, with pressing identified as a critical stage for this compound release. [, ] Although this compound itself might not directly cause off-flavors, its presence can indicate contamination by other BMSB-related compounds that negatively affect wine quality. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。